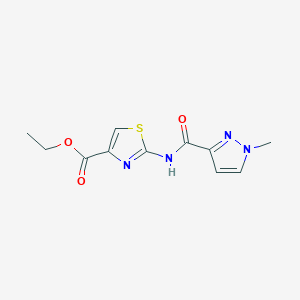
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, also known as MMP-13, is a synthetic molecule that has been studied for its potential applications in scientific research. It is a small molecule that has been identified as a potential inhibitor of matrix metalloproteinase-13 (MMP-13) and has been studied for its potential therapeutic applications. MMP-13 has been found to be involved in a variety of processes in cells, such as cell migration and adhesion, and is thought to be involved in a variety of diseases, including cancer, arthritis, and cardiovascular disease.
Aplicaciones Científicas De Investigación
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has been studied for its potential applications in scientific research. It has been found to be a potential inhibitor of this compound, and has been studied for its potential therapeutic applications in a variety of diseases, including cancer, arthritis, and cardiovascular disease. This compound has also been studied for its potential applications in drug delivery, as it can be used to deliver drugs to specific cellular targets. Additionally, this compound has been studied for its potential applications in tissue engineering, as it can be used to promote tissue regeneration.
Mecanismo De Acción
Target of Action
The primary targets of this compound are COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response. The compound has shown the highest IC50 values for COX-1 inhibition .
Mode of Action
The compound interacts with its targets, the COX-1 and COX-2 enzymes, resulting in their inhibition . This inhibition disrupts the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The compound affects the cyclooxygenase pathway . By inhibiting the COX-1 and COX-2 enzymes, it disrupts the conversion of arachidonic acid to prostaglandins. This results in reduced inflammation and pain.
Pharmacokinetics
The compound’s high inhibition values suggest it may have good bioavailability .
Result of Action
The compound’s action results in reduced inflammation and pain . It has demonstrated excellent COX-2 selectivity index (SI) values and significant inhibition of albumin denaturation .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. One advantage of this compound is that it is a small molecule, which makes it easy to synthesize and use in experiments. Additionally, this compound has been found to be a potent inhibitor of this compound, which makes it useful for studying the activity of this compound in cells. However, this compound is not a selective inhibitor of this compound, and can also inhibit other MMPs, which can lead to off-target effects in cells.
Direcciones Futuras
The potential future directions for N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide include further studies of its potential therapeutic applications in a variety of diseases, such as cancer, arthritis, and cardiovascular disease. Additionally, this compound could be studied for its potential applications in drug delivery, as it could be used to deliver drugs to specific cellular targets. Finally, this compound could be studied for its potential applications in tissue engineering, as it could be used to promote tissue regeneration.
Métodos De Síntesis
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and biotechnological synthesis. Chemical synthesis is the most common method used to synthesize this compound, and involves the use of a variety of reagents, such as thionyl chloride, ethyl acetate, and sodium bicarbonate. Enzymatic synthesis is also used to synthesize this compound, and involves the use of enzymes, such as lipases and proteases, to catalyze the reaction. Finally, biotechnological synthesis is used to synthesize this compound, and involves the use of recombinant DNA technology to produce the molecule.
Propiedades
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-17-7-6-8(16-17)12(18)15-13-14-11-9(19-2)4-3-5-10(11)20-13/h3-7H,1-2H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGIFXHWKFYDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6530243.png)
![4-methanesulfonyl-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530249.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530262.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530270.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530274.png)
![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530280.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530289.png)
![N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6530301.png)
![4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6530304.png)

![1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6530335.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530341.png)
